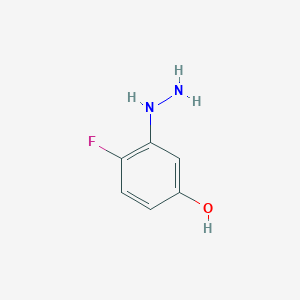

4-Fluoro-3-hydrazinylphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3-hydrazinylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c7-5-2-1-4(10)3-6(5)9-8/h1-3,9-10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHFSOJAZARBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314929-35-5 | |

| Record name | 4-fluoro-3-hydrazinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Hydrazinylphenol

Precursor Synthesis and Halogenation Strategies

The foundation of a successful synthesis for 4-Fluoro-3-hydrazinylphenol lies in the efficient construction of a correctly substituted fluorophenol intermediate. The primary precursor of interest is 3-amino-4-fluorophenol (B1338284), which possesses the required arrangement of hydroxyl, fluoro, and amino groups, with the latter serving as a handle for conversion into the target hydrazinyl moiety.

A common and effective route to the key intermediate, 3-amino-4-fluorophenol, begins with the commercially available 4-fluorophenol (B42351). patsnap.com This multi-step process is designed to introduce substituents with high regiochemical control. The pathway involves an initial protection and activation sequence to direct subsequent substitutions to the desired positions.

A representative synthesis involves the following sequence:

Halogenation: The 2-position of 4-fluorophenol is first halogenated, typically using bromine in a solvent like dichloroethane, to yield 2-bromo-4-fluorophenol. patsnap.com

Esterification: The phenolic hydroxyl group is then esterified, for example, with ethyl chloroformate, to protect it and to further modulate the electronic properties of the ring. patsnap.com

Nitration: The crucial nitro group is introduced at the 5-position (ortho to the hydroxyl and meta to the fluorine). This step results in a 2-halogen-4-fluoro-5-nitrophenol ester. patsnap.com

Reduction, Hydrolysis, and Dehalogenation: The final stage involves a cascade of reactions where the nitro group is reduced to an amine, the ester is hydrolyzed back to a phenol (B47542), and the halogen at the 2-position is removed to yield the final precursor, 3-amino-4-fluorophenol. patsnap.com

A summary of this synthetic approach is presented below:

Table 1: Synthetic Pathway to 3-Amino-4-fluorophenol from 4-Fluorophenol This table is interactive. Users can sort columns to compare different stages of the synthesis.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | 4-Fluorophenol | Bromine, Dichloroethane | 2-Bromo-4-fluorophenol | Directing group installation | patsnap.com |

| 2 | 2-Bromo-4-fluorophenol | Ethyl Chloroformate, NaOH | Ethyl 2-bromo-4-fluorophenoxyformate | Hydroxyl group protection | patsnap.com |

| 3 | Ethyl 2-bromo-4-fluorophenoxyformate | Nitrating Agent | 2-Bromo-4-fluoro-5-nitrophenol ester | Introduction of nitro group | patsnap.com |

| 4 | 2-Bromo-4-fluoro-5-nitrophenol ester | Reducing Agent, Acid/Base | 3-Amino-4-fluorophenol | Final precursor synthesis | patsnap.com |

While the above method starts with an already fluorinated phenol, other strategies involve the introduction of fluorine onto a pre-existing phenolic ring at a specific position. For instance, the synthesis of the isomeric 4-amino-3-fluorophenol (B140874) can be achieved from p-nitrophenol. This route relies on sulfonation as a directing and activating strategy. chemicalbook.com First, a sulfonyl group is introduced, which then facilitates a nucleophilic substitution with a fluoride (B91410) source to place the fluorine atom at the 3-position. A subsequent desulfonation step reveals the 3-fluorophenol (B1196323) skeleton. chemicalbook.com This highlights a powerful method for achieving specific fluorination patterns that may not be accessible through direct electrophilic fluorination.

Diverse Approaches for Hydrazinyl Group Incorporation

With the key precursor, 3-amino-4-fluorophenol, in hand, the next critical transformation is the conversion of the amino group into a hydrazinyl group. Several classical and modern chemical methods are available for this purpose.

The most traditional and well-established method for converting an aromatic amine to a hydrazine (B178648) is through a two-step diazotization-reduction sequence. This pathway is directly applicable to 3-amino-4-fluorophenol.

Diazotization: The amino group of 3-amino-4-fluorophenol is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt. The formation of diazonium salts from fluorinated anilines is a known process. google.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be employed for this step, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a common choice. The reaction must be carefully controlled to prevent further reduction or side reactions.

Table 2: Reagents for Diazotization-Reduction Pathway This table is interactive. Explore the reagents used in each step of the conversion process.

| Step | Transformation | Typical Reagents | Conditions |

|---|---|---|---|

| 1 | Amine to Diazonium Salt | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C |

| 2 | Diazonium Salt to Hydrazine | Stannous Chloride (SnCl₂), Hydrochloric Acid (HCl) | Controlled temperature |

An alternative to the diazotization route is the direct substitution of a leaving group with hydrazine. This approach requires a precursor such as 3-bromo-4-fluorophenol (B1273239) or 3-chloro-4-fluorophenol. The phenolic hydroxyl group activates the aromatic ring towards nucleophilic aromatic substitution. Copper-catalyzed conditions are often effective for this transformation. A general method involves heating the aryl halide with hydrazine hydrate (B1144303) in the presence of a copper(I) iodide (CuI) catalyst and a base like sodium phosphate (B84403) in a high-boiling solvent such as polyethylene (B3416737) glycol (PEG). chemicalbook.com This method offers a more direct route, avoiding the often-unstable diazonium salt intermediate.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can be adapted to synthesize aryl hydrazines. The reaction would typically involve coupling an aryl halide or triflate, such as 3-bromo-4-fluorophenol, with a protected hydrazine derivative (e.g., Boc-hydrazine or N,N-bis(trimethylsilyl)hydrazine).

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Sterically hindered phosphine (B1218219) ligands, such as XPhos or RuPhos, have proven effective for coupling challenging substrates. nih.govpurdue.edu The reaction is carried out in the presence of a palladium precursor (e.g., Pd₂(dba)₃) and a base (e.g., sodium tert-butoxide or KHMDS). Following the coupling reaction, the protecting group on the hydrazine moiety is removed under appropriate conditions to yield the final this compound. This modern approach offers high functional group tolerance and often proceeds with excellent yields, making it a highly attractive strategy in complex syntheses. wikipedia.org

Optimized Synthetic Protocols for High Purity and Yield

The efficient synthesis of this compound is paramount for its application in further chemical manufacturing. While a direct, one-pot synthesis is not prominently documented, a highly plausible and optimizable route proceeds through the reduction of a suitable precursor, primarily 4-fluoro-3-nitrophenol (B1340275).

A common synthetic approach involves the nitration of a fluorophenol derivative followed by a controlled reduction of the nitro group to the desired hydrazine functionality. An alternative, though potentially more complex, route could involve the diazotization of 3-amino-4-fluorophenol, followed by reduction.

Precursor Synthesis: 4-Fluoro-3-nitrophenol

The synthesis of the key intermediate, 4-fluoro-3-nitrophenol, is a critical first step. Traditional methods may suffer from low yields and the production of unwanted byproducts. An improved method utilizes a supported catalyst for the Baeyer-Villiger oxidation of 4-fluoro-3-nitroacetophenone. guidechem.com This heterogeneous catalysis approach simplifies product purification and catalyst recovery.

Table 1: Optimized Conditions for 4-Fluoro-3-nitrophenol Synthesis

| Parameter | Condition | Yield (%) | Reference |

| Starting Material | 4-fluoro-3-nitroacetophenone | - | guidechem.com |

| Oxidant | Hydrogen Peroxide | 81.8 | guidechem.com |

| Catalyst | Mg, Fe, Sb composite on Al₂O₃ | - | guidechem.com |

| Solvent | Acetonitrile | - | guidechem.combiosynth.com |

| Temperature | 60-65 °C | - | guidechem.com |

| Reaction Time | 10 hours | - | guidechem.com |

This table presents a summary of optimized conditions for the synthesis of the precursor, 4-fluoro-3-nitrophenol, based on a catalytic oxidation method.

Reduction to this compound

The reduction of the nitro group in 4-fluoro-3-nitrophenol to a hydrazine is a delicate transformation that requires careful selection of reagents and conditions to avoid over-reduction to the amine. Standard reducing agents for this conversion include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation under specific conditions.

Table 2: Plausible Conditions for the Reduction of 4-Fluoro-3-nitrophenol

| Reagent/Catalyst | Solvent | Temperature (°C) | Potential Byproducts |

| SnCl₂ / HCl | Hydrochloric Acid | 0 - 10 | 3-amino-4-fluorophenol |

| Catalytic Hydrogenation (e.g., Pd/C) with Hydrazine Hydrate | Ethanol / Water | 25 - 50 | 3-amino-4-fluorophenol |

| Iron / Acetic Acid | Acetic Acid / Water | 80 - 100 | Iron oxides, 3-amino-4-fluorophenol |

This table outlines plausible reaction conditions for the reduction step. The selection of the appropriate method would depend on the desired purity profile and scale of the reaction.

To achieve high purity, post-reaction work-up is crucial. This typically involves neutralization, extraction of the product into a suitable organic solvent, and subsequent purification by crystallization or chromatography.

Green Chemistry Principles in Process Development

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.

Solvent Selection and Minimization Strategies

The choice of solvent has a significant impact on the environmental footprint of a chemical process. For the synthesis of this compound and its precursors, a shift towards greener solvents is advocated.

Water: Where possible, water is an ideal solvent due to its non-toxicity, availability, and non-flammability. chemicalbook.com However, the low solubility of many organic compounds in water can be a limitation. chemicalbook.com

Acetonitrile: While a common solvent in organic synthesis, efforts should be made to recycle it due to its toxicity. biosynth.com

Polyethylene Glycol (PEG): PEG and its solutions can be effective and recyclable media for certain coupling reactions, as demonstrated in the synthesis of other aryl hydrazines. chemicalbook.com

Ionic Liquids: These salts with low melting points can serve as both solvent and catalyst, potentially leading to cleaner reactions and easier product separation.

Minimization strategies include using higher concentration reactions where safe and feasible, and employing continuous flow reactors which can significantly reduce solvent usage compared to batch processes.

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product.

The synthesis of this compound via the nitration-reduction pathway has inherent atom economy limitations due to the nature of the reactions. For instance, nitration reactions often use a stoichiometric excess of acids, which become waste. The reduction with SnCl₂ generates significant tin-based waste.

Strategies for Improvement:

Catalytic Processes: Employing catalytic methods, such as the catalytic oxidation for the precursor synthesis and catalytic hydrogenation for the reduction step, significantly improves atom economy by reducing the need for stoichiometric reagents.

Waste Valorization: Investigating potential uses for byproducts or spent reagents can turn waste streams into valuable resources.

Industrial Scale-Up Considerations and Process Intensification

Translating the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and opportunities for process intensification.

Key Considerations for Scale-Up:

Heat Management: Nitration and reduction reactions are often highly exothermic. Effective heat management is critical to ensure safety and prevent runaway reactions. The use of continuous flow reactors with their high surface-area-to-volume ratio offers superior heat transfer compared to large batch reactors.

Mass Transfer: In heterogeneous catalytic reactions, efficient mixing and mass transfer between phases are crucial for achieving high reaction rates and yields.

Safety: The handling of hazardous materials such as concentrated acids, flammable solvents, and potentially unstable intermediates requires robust safety protocols and engineered controls.

Process Intensification Strategies:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. acs.org Microreactors or tubular reactors allow for precise control over reaction parameters, rapid optimization, and reduced reaction volumes, which is particularly beneficial for exothermic and hazardous reactions. acs.org

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can dramatically reduce processing time, solvent use, and waste generation. For example, a flow system could potentially integrate the reduction of 4-fluoro-3-nitrophenol and immediate in-line purification.

Table 3: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Heat Transfer | Limited by vessel size | Excellent heat transfer |

| Process Control | Less precise | Precise control over temperature, pressure, and residence time |

| Scalability | Often requires re-optimization | Scalable by running longer or in parallel |

| Footprint | Large equipment footprint | Smaller footprint |

This table highlights the key differences and advantages of adopting continuous flow technology for the industrial production of specialty chemicals like this compound.

By embracing these advanced synthetic and process engineering principles, the production of this compound can be achieved in a manner that is not only economically viable but also safe and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity Profiles

The presence of both electron-donating and electron-withdrawing groups on the phenyl ring, in addition to the nucleophilic hydrazine (B178648) group, imparts a rich and complex reactivity profile to 4-Fluoro-3-hydrazinylphenol.

The hydrazine group in this compound is the primary center of nucleophilicity. It contains two nitrogen atoms with lone pairs of electrons, the terminal β-nitrogen (NH2) and the α-nitrogen directly attached to the aromatic ring. Arylhydrazines are recognized as ambident nucleophiles, meaning that either nitrogen atom can participate in a nucleophilic attack. nih.govnih.govresearchgate.netacs.org

Generally, the β-nitrogen is more nucleophilic and less sterically hindered than the α-nitrogen. nih.govresearchgate.net The electron-withdrawing nature of the attached aryl group reduces the electron density on the α-nitrogen, thereby decreasing its nucleophilicity. Consequently, in many reactions, the initial nucleophilic attack occurs at the β-nitrogen. For instance, in the trapping of benzynes with arylhydrazines, products resulting from the attack of both nitrogen atoms are observed, with the ratio of products being influenced by the electronic properties of the substituents on the aryl ring. nih.gov For para-nitrophenylhydrazine, a compound with a strongly electron-withdrawing group, nucleophilic attack occurs exclusively at the β-nitrogen. researchgate.net

Table 1: Comparison of Nucleophilicity in Substituted Hydrazines (Qualitative)

| Hydrazine Derivative | Substituent Effect on Aryl Ring | Expected Relative Nucleophilicity of β-Nitrogen |

| Phenylhydrazine (B124118) | Neutral | Baseline |

| 4-Nitrophenylhydrazine | Strongly Electron-Withdrawing | Decreased |

| 4-Methoxyphenylhydrazine | Strongly Electron-Donating | Increased |

| This compound | Combined -OH (donating) and -F (withdrawing) | Moderately Increased |

This table presents a qualitative prediction based on established principles of substituent effects.

The hydroxyl and fluorine substituents have distinct and somewhat opposing effects on the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution.

The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. uomustansiriyah.edu.iqminia.edu.egnumberanalytics.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via a strong +M (mesomeric or resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. This donation of electron density stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

On the other hand, the fluorine atom (-F) is a deactivating group, yet it also acts as an ortho, para-director. uomustansiriyah.edu.iqmasterorganicchemistry.comwikipedia.org Its deactivating character is due to its strong -I effect, as fluorine is the most electronegative element. This inductive withdrawal of electron density from the ring makes it less susceptible to electrophilic attack compared to benzene. However, like the hydroxyl group, fluorine also possesses lone pairs that can be donated to the ring through a +M effect. Although this resonance donation is weaker than for oxygen, it is sufficient to direct incoming electrophiles to the ortho and para positions, where the resonance stabilization of the intermediate is most effective.

In this compound, the hydroxyl group is located at position 1, the hydrazine group at position 3, and the fluorine atom at position 4. The powerful activating and ortho, para-directing effect of the hydroxyl group will dominate, making the positions ortho (position 2 and 6) and para (position 4) to it the most nucleophilic. Since position 4 is already substituted with fluorine, electrophilic attack will be strongly directed to positions 2 and 6. The hydrazine group, also an activating ortho, para-director, will reinforce this directing effect towards position 2. The deactivating fluorine atom will have a lesser influence on the regioselectivity of the reaction.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Position | Substituent | Activating/Deactivating | Directing Effect |

| 1 | -OH | Strongly Activating | ortho, para |

| 3 | -NHNH2 | Activating | ortho, para |

| 4 | -F | Deactivating | ortho, para |

Cycloaddition and Condensation Reactions for Heterocyclic Scaffolds

Substituted hydrazines are invaluable building blocks in heterocyclic chemistry, particularly for the synthesis of nitrogen-containing ring systems. This compound is a promising precursor for the construction of various heterocyclic scaffolds, most notably pyrazole (B372694) and indazole derivatives.

The most common and straightforward method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.com The reaction mechanism typically begins with the nucleophilic attack of the more nucleophilic β-nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. rsc.orgorganic-chemistry.orgnih.gov This is followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring.

For this compound, the reaction with an unsymmetrical 1,3-dicarbonyl compound could potentially lead to two regioisomeric pyrazole products. The regiochemical outcome is generally governed by a combination of steric and electronic factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound. researchgate.net Given the higher nucleophilicity of the β-nitrogen, the initial attack is expected to occur from this position.

Table 3: Hypothetical Knorr Pyrazole Synthesis with this compound

| 1,3-Dicarbonyl Compound | Expected Major Regioisomer of Pyrazole |

| Acetylacetone | 1-(4-Fluoro-3-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | 1-(4-Fluoro-3-hydroxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole |

| 1,1,1-Trifluoroacetylacetone | 1-(4-Fluoro-3-hydroxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole (attack at the more electrophilic carbonyl) |

This table illustrates the expected products based on the established mechanism of the Knorr pyrazole synthesis.

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds that can be synthesized from arylhydrazines through various strategies. One common approach involves the intramolecular cyclization of an appropriately substituted arylhydrazine. For example, the reaction of an o-haloaryl aldehyde or ketone with an arylhydrazine forms an arylhydrazone intermediate, which can then undergo an intramolecular Ullmann-type coupling to afford the indazole ring system. beilstein-journals.orgresearchgate.net

To utilize this compound for indazole synthesis, it could be reacted with an aldehyde or ketone containing a leaving group at a position that would allow for subsequent intramolecular cyclization onto the aromatic ring. Alternatively, cycloaddition reactions represent another powerful tool for constructing complex heterocyclic systems. While direct cycloaddition reactions involving the aromatic ring of this compound are less common, the hydrazine moiety can participate in [3+2] cycloadditions with suitable dipolarophiles to form five-membered rings.

The formation of heterocyclic rings from arylhydrazines can be subject to kinetic or thermodynamic control, leading to different product distributions under varying reaction conditions. nih.govnih.gov In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls, the initial site of nucleophilic attack by the hydrazine and the subsequent cyclization pathway can be influenced by temperature, solvent, and catalysts. researchgate.net

For instance, in some cases, a kinetically controlled reaction at lower temperatures might favor one regioisomer, while a thermodynamically controlled reaction at higher temperatures may lead to the more stable isomer. The tautomeric equilibrium of the resulting pyrazole or indazole products can also be influenced by the solvent and the nature of the substituents. mdpi.com

Table 4: Predicted Relative Rates of Pyrazole Formation for Substituted Phenylhydrazines

| Phenylhydrazine Derivative | Substituent Electronic Effect | Predicted Relative Rate of Reaction |

| Phenylhydrazine | Neutral | 1 |

| 4-Nitrophenylhydrazine | Strongly Electron-Withdrawing | < 1 |

| 4-Methoxyphenylhydrazine | Strongly Electron-Donating | > 1 |

| This compound | Donating (-OH) and Withdrawing (-F) | > 1 (likely dominated by the activating -OH group) |

This table provides a qualitative prediction of reaction rates based on known substituent effects in similar reactions.

Functional Group Transformations and Derivatization

The phenol (B47542), hydrazine, and fluoro-substituted aromatic ring in this compound are all amenable to a range of functional group transformations and derivatizations. These reactions are crucial for the synthesis of more complex molecules with potential applications in various fields of chemistry.

The hydrazinyl group is particularly reactive and serves as a versatile handle for constructing heterocyclic systems. A prominent reaction of arylhydrazines is the Fischer indole (B1671886) synthesis , which involves the reaction with an aldehyde or ketone in the presence of an acid catalyst to form an indole. researchgate.netnih.gov For this compound, this reaction would lead to the formation of substituted indoles, with the substitution pattern on the resulting indole being dependent on the carbonyl partner used. The reaction proceeds through a phenylhydrazone intermediate which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement. researchgate.netchemtube3d.com The fluorine and hydroxyl groups on the phenyl ring are expected to influence the reaction's regioselectivity and rate. acs.orgmdpi.com

Another important cyclization reaction involving the hydrazine moiety is the formation of pyrazoles and pyrazolines . Reaction with β-dicarbonyl compounds yields pyrazoles, while α,β-unsaturated carbonyl compounds can lead to pyrazolines. cdnsciencepub.comnih.govnih.gov The reaction with β-dicarbonyls proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration. cdnsciencepub.com The regioselectivity of this reaction with unsymmetrical β-dicarbonyl compounds is a subject of detailed study, with the electronic nature of the substituents on both the hydrazine and the dicarbonyl compound playing a significant role. cdnsciencepub.com

The phenolic hydroxyl group can undergo various derivatization reactions, such as etherification and esterification . mdpi.comderpharmachemica.com For instance, reaction with pivaloyl chloride can yield the corresponding pivalate (B1233124) ester, a transformation often employed in the synthesis of prodrugs due to the increased stability of pivalate esters towards enzymatic hydrolysis. rsc.org

Furthermore, the aromatic ring itself is susceptible to electrophilic aromatic substitution , although the directing effects of the existing substituents (hydroxyl, hydrazinyl, and fluoro) will determine the position of substitution. osti.govwikipedia.org The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The hydrazinyl group is also generally considered an activating ortho-, para-director. The interplay of these directing effects will govern the outcome of reactions such as halogenation, nitration, and Friedel-Crafts reactions.

A summary of potential functional group transformations is presented in the interactive table below:

| Functional Group | Reagent/Reaction Type | Product Type |

| Hydrazinyl | Aldehyde/Ketone (Fischer Indole Synthesis) | Substituted Indoles |

| Hydrazinyl | β-Dicarbonyl Compound | Substituted Pyrazoles |

| Hydrazinyl | α,β-Unsaturated Carbonyl Compound | Substituted Pyrazolines |

| Phenolic Hydroxyl | Alkyl Halide/Sulfate (Williamson Ether Synthesis) | Aryl Ethers |

| Phenolic Hydroxyl | Acyl Chloride/Anhydride | Aryl Esters |

| Aromatic Ring | Electrophile (e.g., Br₂, HNO₃) | Substituted Phenols |

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that this compound undergoes is fundamental to controlling the reaction outcomes and designing synthetic routes to desired products. Mechanistic investigations often focus on the identification of transient species such as transition states and reaction intermediates.

The transition state is the highest energy point along a reaction coordinate and its structure provides insight into the mechanism of a reaction. nih.gov For reactions involving this compound, computational chemistry plays a crucial role in elucidating the geometry and energy of transition states.

In the context of the Fischer indole synthesis , computational studies have been performed on substituted phenylhydrazines to understand the key rsc.orgrsc.org-sigmatropic rearrangement step. acs.orgnih.gov These studies have shown that protonation of the enamine intermediate precedes the rearrangement, and the nature of the substituents on the aromatic ring can significantly affect the activation energy of this step. acs.orgmdpi.com For this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine atom would have opposing effects on the stability of the transition state, making theoretical calculations particularly valuable for predicting the reaction's feasibility and outcome.

For electrophilic aromatic substitution on the phenol ring, the stability of the arenium ion intermediate (also known as the Wheland intermediate or σ-complex) is a good model for the transition state. nih.gov The positions of the existing substituents relative to the incoming electrophile determine the stability of this intermediate through resonance and inductive effects. Computational studies on halophenols have been used to calculate the energy profiles of nucleophilic aromatic substitution, revealing that the formation of a phenoxyl radical can dramatically lower the activation barrier. nih.govresearchgate.net While electrophilic substitution is more common for phenols, these studies highlight the power of computational methods in analyzing reaction barriers.

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. Their identification provides direct evidence for a proposed reaction mechanism.

In the Fischer indole synthesis , the initial product of the reaction between the arylhydrazine and the carbonyl compound is a phenylhydrazone . This intermediate can often be isolated before the acid-catalyzed cyclization step. researchgate.net The subsequent isomerization of the phenylhydrazone to an enamine (or 'ene-hydrazine') is a key mechanistic step. researchgate.net The tautomerism between imines and enamines has been studied using techniques like NMR spectroscopy. nih.gov

During the formation of pyrazoles from hydrazines and β-dicarbonyl compounds, 5-hydroxy-Δ²-pyrazoline intermediates have been isolated in some cases. researchgate.netcdnsciencepub.com The stability and subsequent dehydration of these intermediates are critical in determining the final pyrazole product. cdnsciencepub.com

In some reactions of arylhydrazines, aryl radical intermediates have been proposed and identified through trapping experiments. rsc.org For example, the reaction of aroylarylhydrazines with sodium hydride in the presence of oxygen has been shown to proceed via the formation of aryl radicals, which were detected using electron spin resonance (E.S.R.) trapping techniques. rsc.org

The table below summarizes key intermediates in reactions involving the functional groups of this compound.

| Reaction | Key Intermediate(s) | Method of Investigation |

| Fischer Indole Synthesis | Phenylhydrazone, Ene-hydrazine, Diimine | Isolation, NMR Spectroscopy, Isotopic Labeling researchgate.netnih.gov |

| Pyrazole Synthesis | 5-hydroxy-Δ²-pyrazoline | Isolation, NMR Spectroscopy researchgate.netcdnsciencepub.com |

| Radical Reactions | Aryl Radical | E.S.R. Trapping rsc.org |

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Computational Modeling nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the local electronic environment of nuclei within a molecule. For 4-Fluoro-3-hydrazinylphenol, both one-dimensional and two-dimensional NMR techniques would be critical for a complete structural assignment.

Elucidation of Complex Spin Systems (e.g., 2D NMR)

Given the substitution on the phenyl ring, the aromatic protons of this compound would likely exhibit complex splitting patterns due to spin-spin coupling. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in deciphering these complex spin systems.

A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, allowing for the unambiguous assignment of their relative positions. For instance, the proton ortho to the hydroxyl group would be expected to show a correlation to the adjacent proton, which in turn would couple to the third aromatic proton.

An HSQC experiment would correlate each proton to the carbon atom it is directly attached to. This would provide definitive assignments for the carbon signals in the ¹³C NMR spectrum, which can be challenging to assign based on chemical shift alone. The expected chemical shifts for the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl and hydrazinyl groups and the electron-withdrawing effect of the fluorine atom.

Fluorine-19 NMR for Detailed Structural Information

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides valuable information about the electronic environment of fluorine atoms in a molecule. researchgate.net Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it is a straightforward nucleus to observe. researchgate.net The chemical shift of the fluorine atom in this compound would be highly sensitive to the nature and position of the other substituents on the ring.

Furthermore, the ¹⁹F nucleus would couple with adjacent protons (¹H), leading to splitting of the fluorine signal. The magnitude of the through-bond J-coupling constants (e.g., ³JHF and ⁴JHF) would provide crucial information to confirm the substitution pattern on the aromatic ring. For example, a three-bond coupling to the proton at position 2 and a four-bond coupling to the proton at position 5 would be expected.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. For this compound, HRMS would provide the exact mass, allowing for the determination of its elemental composition with high confidence.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. The molecule would likely undergo characteristic cleavages, such as the loss of the hydrazinyl group (•NHNH₂) or the hydroxyl group (•OH), as well as fragmentation of the aromatic ring.

While experimental HRMS data is not widely published, predicted mass spectrometry data for this compound is available.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 143.06152 |

| [M+Na]⁺ | 165.04346 |

| [M-H]⁻ | 141.04696 |

| [M]⁺ | 142.05369 |

Data sourced from predicted values.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound. For this compound, characteristic vibrational bands would be expected for the various functional groups.

Expected Vibrational Bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, characteristic of the phenolic hydroxyl group.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ in the FTIR spectrum, corresponding to the symmetric and asymmetric stretching of the hydrazinyl group.

C-F stretch: A strong absorption in the region of 1000-1300 cm⁻¹ in the FTIR spectrum.

Aromatic C=C stretching: Several bands in the 1450-1600 cm⁻¹ region in both FTIR and Raman spectra.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

While FTIR is particularly sensitive to polar bonds like O-H and N-H, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations, such as the C=C bonds in the aromatic ring. No specific experimental FTIR or Raman spectra for this compound are publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

The phenolic ring, with its hydroxyl, hydrazinyl, and fluoro substituents, constitutes a chromophore. The electronic transitions would likely be of the π → π* type. The positions of the substituents would influence the energy of these transitions and thus the λmax values. While specific experimental UV-Vis data for this compound is not available, related phenolic compounds show characteristic absorptions in the ultraviolet region.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, single-crystal XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and hydrazinyl groups. This would offer an unambiguous confirmation of the molecular structure.

In the absence of a single crystal, powder XRD could be used to characterize the crystalline form of the bulk material, providing information about the unit cell dimensions and crystal system. There is currently no publicly available X-ray diffraction data for this compound.

Adherence to the strict outline and the lack of specific research findings for "this compound" prevents the generation of the requested article.

The user's request for an article focusing solely on "4.6. Advanced Chromatographic Separations and Purity Validation (e.g., GC-MS, LC-MS)" of this specific compound, complete with detailed research findings and data tables, cannot be fulfilled. The search yielded information on related but structurally distinct compounds, such as 4-Fluorophenylhydrazine and other fluorinated analogues. However, extrapolation of data from these compounds to this compound would be scientifically inaccurate and would violate the strict instruction to focus solely on the specified chemical.

Therefore, to maintain scientific integrity and adhere strictly to the provided instructions, the requested article section cannot be generated.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of 4-Fluoro-3-hydrazinylphenol.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the hydrazinyl group, particularly the nitrogen atoms, which are electron-rich. The presence of the electron-donating hydroxyl (-OH) and hydrazinyl (-NHNH2) groups would increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the fluorine atom, being highly electronegative, would have a stabilizing effect on the molecule by withdrawing electron density. The LUMO is likely distributed over the aromatic ring, representing the region where an incoming electron would be accommodated.

Substituents on a phenol ring significantly influence the FMO energies. researchgate.net Electron-donating groups generally increase the HOMO energy level, while electron-withdrawing groups lower both HOMO and LUMO energies. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 7.30 |

Note: These values are illustrative and based on typical values for substituted phenols.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. deeporigin.com ESP maps are valuable for predicting how a molecule will interact with other molecules and for identifying potential sites for chemical reactions. researchgate.net

In the ESP map of this compound, the most negative potential (typically colored red) is expected to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms of the hydrazinyl group, due to the high electronegativity and lone pairs of electrons on these atoms. thaiscience.infoavogadro.cc These regions represent the most likely sites for electrophilic attack. The hydrogen atoms of the hydroxyl and hydrazinyl groups would exhibit a positive potential (colored blue), making them susceptible to nucleophilic attack. The fluorine atom would also create a region of negative potential, while the aromatic ring would show a more complex distribution of charge.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. nih.gov By performing a geometry optimization, the most stable arrangement of atoms in the this compound molecule can be determined. This involves finding the minimum energy conformation on the potential energy surface.

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of bond lengths, bond angles, and dihedral angles. acs.org For this compound, the geometry would be largely planar due to the aromatic ring, with the substituents lying in or close to the plane of the ring. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent hydrazinyl group, or between the hydrazinyl group and the fluorine atom, could influence the preferred conformation. acs.org

Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-O | 1.36 | - |

| C-N | 1.40 | - |

| N-N | 1.45 | - |

| C-F | 1.35 | - |

| C-C-O | - | 119.0 |

| C-C-N | - | 121.0 |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in aromatic systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. This method is particularly useful for exploring the molecule's conformational landscape and its interactions with solvent molecules. nih.gov An MD simulation would reveal how the molecule flexes and rotates around its single bonds, providing insights into its flexibility and the different shapes it can adopt.

When simulated in a solvent like water, MD can illustrate the formation of hydrogen bonds between the hydroxyl and hydrazinyl groups of this compound and the surrounding water molecules. acs.org The simulation would also show how the fluorine atom and the aromatic ring interact with the solvent. This information is crucial for understanding the molecule's solubility and how it behaves in a biological environment. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.gov Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). acs.org The calculated spectra can then be compared with experimentally obtained spectra to validate the computational model and to aid in the interpretation of the experimental data.

For instance, the calculated vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR spectrum, allowing for the assignment of specific vibrational modes to the observed absorption bands. tandfonline.com Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. mdpi.com

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted λmax (nm) | Experimental λmax (nm) |

| UV-Vis (in Methanol) | 285 | 288 |

Note: These values are illustrative and represent a typical level of agreement between predicted and experimental data for substituted phenols. dntb.gov.ua

In Silico Reaction Pathway Exploration and Transition State Searches

Computational chemistry can be used to explore potential reaction pathways for this compound and to identify the transition states of these reactions. arxiv.org This is valuable for understanding the mechanisms of reactions in which this molecule might participate. For example, the mechanism of its synthesis or its potential metabolic pathways could be investigated. nih.gov

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. nih.gov Transition state theory can then be used to calculate the activation energy and reaction rates. frontiersin.org For instance, the reactivity of the hydrazinyl group in condensation reactions or the susceptibility of the phenol ring to electrophilic substitution could be explored through these in silico methods. scispace.comresearchgate.net

Applications As a Synthetic Building Block in Specialized Fields

Precursor for Pharmacologically Relevant Scaffolds in Medicinal Chemistry Research

The unique combination of a fluoro, hydroxyl, and hydrazinyl group on a benzene (B151609) ring makes 4-Fluoro-3-hydrazinylphenol an intriguing starting material for the construction of pharmacologically active molecules. The strategic placement of these functionalities allows for diverse chemical transformations, leading to the generation of novel scaffolds with potential therapeutic applications.

Design and Synthesis of Fluorinated Heterocyclic Compounds with Potential Biological Activities

Fluorinated heterocyclic compounds are of paramount importance in medicinal chemistry due to the often-beneficial effects of fluorine on a drug's metabolic stability, lipophilicity, and binding affinity. The hydrazine (B178648) group in this compound is a key reactive handle for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, indoles, and pyridazines.

The general synthetic approach involves the condensation of the hydrazine moiety with suitable dicarbonyl compounds or their equivalents. For instance, reaction with β-diketones would be expected to yield fluorinated and hydroxylated pyrazole (B372694) derivatives. These pyrazole scaffolds are prevalent in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators. The presence of the fluorine atom on the phenyl ring can significantly influence the electronic properties and conformational preferences of the resulting heterocyclic system, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

While specific examples utilizing this compound are not prominently documented, the established reactivity of substituted hydrazines in heterocyclic synthesis provides a strong basis for its utility in generating novel fluorinated compounds for biological screening.

Development of Chemical Probes and Ligands

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The structure of this compound offers a foundation for the development of such probes. The phenol (B47542) group can be functionalized to introduce reporter tags, such as fluorophores or biotin, while the hydrazine group can be used to link the molecule to a pharmacophore of interest or to a solid support for affinity chromatography.

Role in Agrochemical Synthesis and Material Science Research

The principles that make fluorinated compounds valuable in medicine also extend to agrochemical research. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. Although specific applications of this compound in this sector are not widely reported, its potential as a precursor to novel agrochemicals is noteworthy. The synthesis of fluorinated heterocyclic compounds from this starting material could lead to the discovery of new crop protection agents with improved environmental profiles.

In material science, fluorinated compounds are utilized for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. Derivatives of this compound could be explored as monomers for the synthesis of specialty polymers or as components in the development of functional materials, such as organic light-emitting diodes (OLEDs) or liquid crystals. The combination of the rigid aromatic core, the hydrogen-bonding capabilities of the hydroxyl and hydrazine groups, and the influence of the fluorine atom could give rise to materials with novel and desirable properties.

Development of Bioconjugates and Chemical Tags in Research Applications

The reactivity of the hydrazine group makes this compound a candidate for bioconjugation reactions. Hydrazone ligation, the reaction between a hydrazine and an aldehyde or ketone, is a widely used bioorthogonal reaction for labeling biomolecules such as proteins, carbohydrates, and nucleic acids. This compound could be incorporated into larger molecules to serve as a reactive handle for subsequent attachment to biological targets. The fluorine atom could also serve as a useful spectroscopic marker for NMR-based studies of biomolecular interactions.

Emerging Research Perspectives and Future Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is undergoing a paradigm shift, moving from traditional batch processing to continuous flow chemistry and automated platforms. These technologies offer significant advantages in terms of safety, reproducibility, scalability, and reaction efficiency, which are particularly relevant for the production of 4-Fluoro-3-hydrazinylphenol and its derivatives.

Automated Synthesis Units (ASUs) represent the next level of integration, enabling the remote-controlled, multi-step synthesis of compounds with high precision, which is especially critical in the production of radiolabeled molecules for Positron Emission Tomography (PET). The fluorine atom on the this compound scaffold is an ideal candidate for isotopic labeling with ¹⁸F. Automated platforms are essential for handling the short half-life and high radioactivity of ¹⁸F-labeled precursors. By adapting established protocols for the automated synthesis of other ¹⁸F-labeled compounds, researchers can develop robust methods for producing ¹⁸F-4-Fluoro-3-hydrazinylphenol derivatives for use in molecular imaging and diagnostic applications. nih.govmdpi.com

Table 1: Comparison of Automated Synthesis Platforms for Potential Application

| Platform | Key Features | Potential Application for this compound Derivatives |

|---|---|---|

| GE TRACERlab™ | Widely used for routine production of PET radiotracers; cassette-based system simplifies setup. | Development of ¹⁸F-labeled analogues for PET imaging in oncology and neurology. |

| ELIXYS FLEX/CHEM | Three-pot, multi-reagent system allowing for complex, multi-step syntheses. | Synthesis of complex derivatives requiring sequential addition of reagents under controlled conditions. |

| IBA Synthera® | Integrated fluidic processor (IFP) and single-use cassettes to minimize cross-contamination. | High-throughput synthesis and screening of a library of derivatives for drug discovery. |

Exploration of Photocatalytic and Electrosynthetic Pathways

Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methods that operate under mild conditions. Photocatalysis and electrosynthesis are at the forefront of this green chemistry revolution, offering novel routes for C-N bond formation and molecular functionalization that are highly relevant to the synthesis and modification of this compound.

Visible-light photoredox catalysis utilizes light energy to initiate chemical reactions via single-electron transfer (SET) pathways. This approach has been successfully applied to reactions involving aryl hydrazines and their derivatives. bohrium.com For example, photocatalytic systems using ruthenium or iridium complexes can mediate the cleavage of N-N bonds or the generation of aryl radicals from aryl hydrazines for subsequent coupling reactions. nih.govthieme-connect.com Furthermore, sustainable catalysts like polyoxometalates have been shown to drive the synthesis of aryl sulfones from arylhydrazines using visible light and oxygen as a green oxidant. rsc.org These methods could provide new, environmentally benign pathways to synthesize this compound or to use it as a building block for more complex structures by forming new carbon-carbon or carbon-heteroatom bonds under exceptionally mild conditions. bohrium.com

Electrosynthesis employs electrical current as a traceless reagent to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants. This technique offers high levels of control and can often be performed at room temperature. Electrochemical methods have been developed for the dehydrogenative N-N bond formation to create tetrasubstituted hydrazines and for the functionalization of hydrazones. beilstein-journals.orgresearchgate.net Iodide-mediated electrosynthesis, for instance, can be used for the oxidative coupling of imines—surrogates for ammonia—to form N-N bonds, a key step in hydrazine (B178648) synthesis. nih.gov Applying these principles could lead to innovative and safer methods for producing this compound, potentially by the electrochemical reduction of a corresponding diazonium salt or the oxidative coupling of an appropriate aniline (B41778) derivative.

Development of New Functional Materials Incorporating this compound Moieties

The unique combination of functional groups in this compound makes it an attractive building block for the creation of advanced functional materials with tailored properties. Its incorporation into polymers, metal-organic frameworks (MOFs), and other composites could lead to materials with novel applications in catalysis, separation, and electronics.

The hydrazinyl and phenolic groups are reactive sites that can be used for polymerization or for grafting the molecule onto existing polymer backbones. For example, poly(acryloyl hydrazide) has been demonstrated as a versatile scaffold that can be modified post-polymerization with various aldehydes to create libraries of functional polymers. nih.gov A similar strategy could be employed where this compound is reacted into a polymer structure, embedding its specific electronic and binding properties into the macromolecule. Such polymers could find use in creating specialized membranes, sensors, or flame-retardant materials. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. northeastern.edu The hydroxyl and hydrazinyl groups of this compound are excellent candidates for coordination to metal centers, making the molecule a promising ligand for the synthesis of novel MOFs. The presence of the fluorine atom can influence the electronic environment and the intermolecular interactions within the framework, potentially leading to materials with high stability and selective gas adsorption properties. researchgate.net MOFs constructed from such functionalized ligands could be explored for applications in carbon capture, catalysis, or as platforms for drug delivery. researchgate.net

Furthermore, the covalent functionalization of nanomaterials, such as single-walled carbon nanotubes (SWCNTs), with phenylhydrazine (B124118) derivatives has been shown to modify their electronic and optical properties. researchgate.net Attaching this compound to the surface of such materials could create hybrid composites with unique characteristics, potentially useful in the development of advanced sensors or electronic devices.

Interdisciplinary Collaborations for Advanced Applications

The translation of a promising chemical compound like this compound from a laboratory curiosity to a real-world application is a complex process that necessitates extensive interdisciplinary collaboration. The inherent properties of this molecule place it at the intersection of chemistry, biology, medicine, and materials science.

The most prominent area for collaboration lies in drug discovery and development. ikprress.org The presence of fluorine is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity. mdpi.comresearchgate.net Synthetic chemists designing and producing novel derivatives of this compound would need to collaborate closely with:

Biologists and Pharmacologists to screen these compounds for activity against various biological targets (e.g., enzymes, receptors) and to study their mechanisms of action, pharmacokinetics, and pharmacodynamics.

Computational Chemists to model drug-target interactions and predict the properties of new derivatives before their synthesis, thereby streamlining the discovery process.

Medical Researchers and Clinicians , particularly if ¹⁸F-labeled versions are developed for PET imaging, to design and conduct preclinical and clinical trials to validate their use as diagnostic agents for diseases like cancer or neurological disorders. nih.gov

Beyond medicine, collaborations are essential for material science applications:

Materials Scientists would work with chemists to incorporate the this compound moiety into polymers or MOFs and to characterize the resulting materials' structural, thermal, and electronic properties. nih.gov

Chemical and Process Engineers would be crucial for scaling up the synthesis of the compound or its materials, especially through the implementation of continuous flow processes to ensure safe, efficient, and cost-effective production on an industrial scale.

This collaborative ecosystem is vital for harnessing the full potential of this compound, transforming a foundational molecule into advanced therapeutics, diagnostics, and functional materials.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired characteristics. For a molecule like this compound, computational methods can guide the synthesis of derivatives with tailored reactivity, enhanced biological activity, and optimized physical properties, thereby accelerating the research and development cycle. nih.gov

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules. nih.gov DFT calculations can be used to determine optimized molecular geometries, predict spectroscopic signatures (NMR, IR), and calculate global reactivity descriptors such as HOMO-LUMO energy gaps, electronegativity, and chemical hardness. nih.govresearchgate.net For this compound, DFT studies can elucidate how the fluorine atom and hydrazinyl group influence the reactivity of the aromatic ring and the acidity of the phenolic proton. acs.org This knowledge is crucial for planning synthetic modifications and predicting the outcomes of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity. nih.gov By generating a virtual library of this compound derivatives and calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), researchers can build QSAR models to predict their therapeutic potential. This in silico screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Molecular docking simulations can provide insights into how derivatives of this compound might bind to a specific biological target, such as the active site of an enzyme. These simulations predict the preferred binding orientation and estimate the binding affinity, helping to explain the molecular basis of a compound's activity and guiding the design of modifications to improve potency and selectivity. frontiersin.org

Table 2: Computational Tools for Designing this compound Derivatives

| Computational Method | Primary Application | Example for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reactivity descriptors. | Predicting reaction sites for electrophilic substitution or nucleophilic attack. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. | Screening a virtual library of derivatives to identify candidates with high predicted anti-inflammatory activity. nih.gov |

| Molecular Docking | Simulating the binding of a ligand to a biological target. | Designing derivatives with improved binding affinity to a specific kinase enzyme. |

| Automated Reactivity Prediction (e.g., ConfoTS) | Predicting reaction outcomes and energy barriers to plan synthetic routes. | Evaluating the feasibility and stereoselectivity of a proposed multi-step synthesis for a complex derivative. acs.org |

Q & A

Q. Critical Variables :

- Temperature : Higher temperatures (reflux) improve reaction rates but may degrade thermally sensitive intermediates.

- Acidity : HCl is often used to protonate intermediates, enhancing electrophilicity for nucleophilic attack by hydrazine .

- Purity of Precursors : Impurities in starting materials (e.g., 3-fluoro-4-hydroxybenzaldehyde derivatives) can lead to side reactions, reducing yield .

Q. Table 1: Key Physicochemical Data for this compound

| Property | Value | Source (Evidence ID) |

|---|---|---|

| Molecular Formula | C₆H₇FN₂O | |

| Molecular Weight | 154.13 g/mol | |

| Related Compound (HCl salt) | Decomposition Temp: 211–212°C |

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and hydrazine NH signals (δ 2.5–4.0 ppm). Fluorine coupling (³J~8–10 Hz) splits aromatic peaks, confirming substitution patterns .

- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹), N–H (3300–3500 cm⁻¹), and C–F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ at m/z 155.1) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability .

Methodological Note : For hygroscopic samples, dry under vacuum before analysis to avoid water interference in IR/NMR .

Advanced: How does the hydrazine group influence reactivity in condensation reactions?

Answer:

The hydrazine (–NHNH₂) group acts as a nucleophile, enabling:

Q. Mechanistic Insight :

- pH Dependence : Basic conditions deprotonate hydrazine, enhancing nucleophilicity.

- Steric Effects : Bulky substituents on the phenolic ring may hinder condensation; use polar aprotic solvents (DMF, DMSO) to improve reactivity .

Advanced: How should researchers address contradictions in reported stability data under varying pH?

Answer:

Discrepancies arise from:

- Salt Form vs. Free Base : Hydrochloride salts (e.g., ) exhibit higher thermal stability (mp >200°C) than free bases due to ionic lattice stabilization.

- pH-Dependent Degradation : Under acidic conditions, hydrazine groups may protonate and decompose, while alkaline conditions promote oxidation.

Q. Resolution Strategy :

- Controlled Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13, monitoring via HPLC .

- Comparative Analysis : Cross-reference decomposition products (e.g., fluorophenol derivatives) using LC-MS .

Advanced: What computational methods predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. Fluorine’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (water, ethanol) to predict solubility and aggregation tendencies.

- QSPR Models : Relate substituent effects (e.g., –F, –OH) to physicochemical properties (logP, pKa) using regression analysis .

Software Tools : Gaussian (DFT), GROMACS (MD), and COSMO-RS for solubility predictions.

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38 hazards ).

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .

Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.